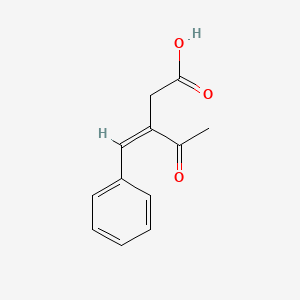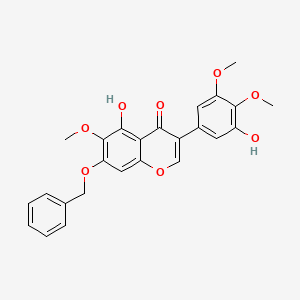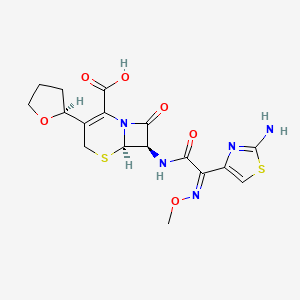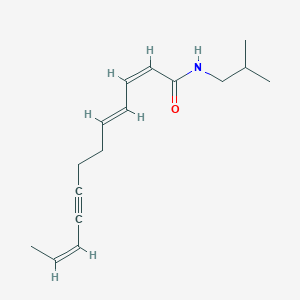
(2Z,4E,10Z)-N-Isobutyl-2,4,10-dodecatriene-8-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide is a natural product found in Echinacea purpurea and Echinacea angustifolia with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Analysis
- Yasuda, I., Takeya, K., & Itokawa, H. (1981) identified similar compounds in Asiasarum heterotropoides roots, focusing on their structural establishment through spectroscopy and chemical transformation studies (Yasuda, Takeya, & Itokawa, 1981).
Natural Occurrence and Isolation
- Zhang, F. et al. (2005) isolated a highly unsaturated amide from Asarum forbesii Maxim, emphasizing the separation and characterization of Z/E isomers of related compounds using various spectroscopic methods (Zhang et al., 2005).
- Tsao, R. et al. (2003) isolated unsaturated fatty acid isobutylamides, including related compounds, from Chrysanthemum morifolium. These compounds correlated with host-plant resistance against pests (Tsao et al., 2003).
Chemical Synthesis and Applications
- Takacs, B., & Takacs, J. M. (1990) explored catalytic iron-mediated carbocyclizations of trienes, including related compounds, for the stereoselective preparation of N-acylpiperidines (Takacs & Takacs, 1990).
- Wölkart, K. et al. (2009) focused on the bioavailability of related dodeca-tetraenoic acid isobutylamides, underlining their biological activities in immune modulation and effects on cannabinoid receptors (Wölkart et al., 2009).
- Wang, G. et al. (2011) reported on the selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation and Pd-catalyzed cross-coupling, including related compounds (Wang et al., 2011).
Biological Activities
- Leng, T. et al. (2011) analyzed the active chemical compounds of in vitro plantlets of Spilanthes acmella, revealing the presence of related compounds with potential insecticidal properties (Leng et al., 2011).
Eigenschaften
Produktname |
(2Z,4E,10Z)-N-Isobutyl-2,4,10-dodecatriene-8-ynamide |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide |
InChI |
InChI=1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-5,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4-,11-10+,13-12- |
InChI-Schlüssel |
NFFPFDVUIWBNTI-GBEDUDKYSA-N |
Isomerische SMILES |
C/C=C\C#CCC/C=C/C=C\C(=O)NCC(C)C |
SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Kanonische SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Synonyme |
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide DTAI cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




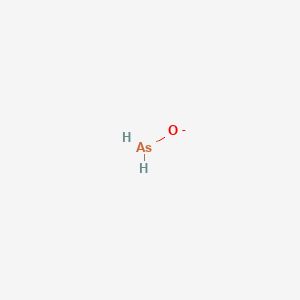
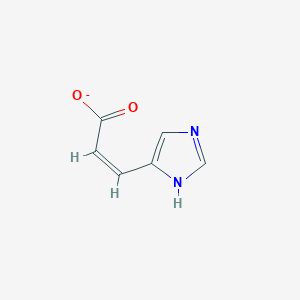
![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)
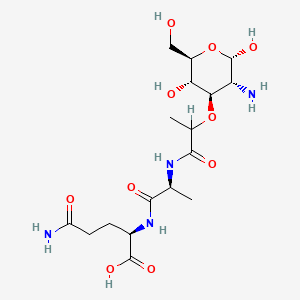
![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)
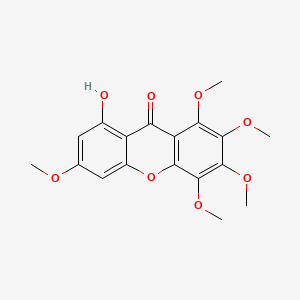
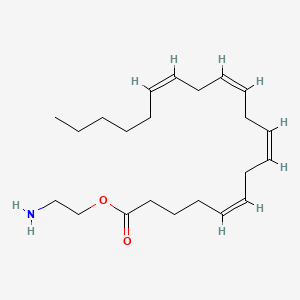
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

